Myricetin-3-O-rutinoside is a flavonoid glycoside, specifically classified as a flavonoid-3-O-glycoside. This compound is characterized by its phenolic structure, which includes a flavonoid moiety linked to a carbohydrate moiety at the C3 position. Myricetin-3-O-rutinoside is found in various plants, notably in fruits and the java plum, and is considered a potential biomarker for the consumption of these food products . Its chemical formula is , and its IUPAC name is 5,7-dihydroxy-3-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-2-yl)oxy]-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one .
Myricetin-3-O-rutinoside belongs to the class of organic compounds known as flavonoids and is a subclass of flavonoid glycosides. It has been isolated from various plant sources including Picea abies (Norway spruce) and Combretum micranthum, among others . The compound exhibits properties typical of flavonoids, such as antioxidant activity and potential health benefits.
The synthesis of Myricetin-3-O-rutinoside can be achieved through several methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods typically involve the use of glycosyltransferases that catalyze the transfer of sugar moieties to myricetin. Chemical synthesis may involve multi-step reactions starting from myricetin and appropriate sugar precursors.
The molecular structure of Myricetin-3-O-rutinoside features multiple hydroxyl groups contributing to its phenolic characteristics. The compound's complex structure includes:
Key structural data includes:
Myricetin-3-O-rutinoside participates in various chemical reactions typical for flavonoids, including:
The stability of Myricetin-3-O-rutinoside can be influenced by environmental factors such as pH and temperature, which affect its susceptibility to hydrolysis and oxidation.
The mechanism of action for Myricetin-3-O-rutinoside involves several biological pathways:
Myricetin-3-O-rutinoside is slightly soluble in water and exhibits weak acidity (pKa values indicate weak acidic behavior). Its solubility characteristics may affect its bioavailability in biological systems .
Key chemical properties include:
Relevant analyses include spectroscopic techniques such as UV-visible spectroscopy and mass spectrometry for characterization purposes.
Myricetin-3-O-rutinoside has several scientific uses:
The biosynthesis of myricetin-3-O-rutinoside initiates with the shikimate pathway, which generates aromatic amino acids that serve as precursors for flavonoid backbones. Phenylalanine undergoes deamination via phenylalanine ammonia-lyase (PAL) to yield cinnamic acid, channeling carbon flux toward the flavonoid scaffold. Myricetin aglycone formation requires B-ring trihydroxylation, mediated by flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme that introduces hydroxyl groups at the 3' and 5' positions of the flavonoid ring [2] [5]. This step distinguishes myricetin biosynthesis from related flavonols like quercetin or kaempferol, which require fewer hydroxylations.
In Morella rubra (Myricaceae), metabolic flux toward myricetin derivatives is amplified through substrate channeling. Dihydromyricetin (DHM) serves as the direct precursor, reduced by flavonol synthase (FLS) to form myricetin. In vivo tracer studies reveal that exogenous myricetin feeding enhances rutinoside production by 8.2-fold, indicating bottlenecks at the aglycone formation stage [2]. Metabolic engineering in Escherichia coli has demonstrated the feasibility of reconstructing this pathway: Co-expression of sucrose synthase (OcSUS1) and UDP-glucose 4-epimerase (OcUGE1) enables efficient UDP-galactose regeneration, while introducing flavonol 3-O-galactosyltransferase (DkFGT) from Diospyros kaki yields 29.7 mg/L of myricetin-3-O-galactoside—a structural analog of the rutinoside [3]. This platform provides a template for rutinoside production by substituting galactosyltransferases with rhamnosyl-glucosyl transferases.
Table 1: Precursor Contributions to Myricetin-3-O-Rutinoside Biosynthesis | Precursor | Enzyme Catalyzing Conversion | Tissue-Specific Flux (nmol/g DW/hr) | Engineering Impact on Yield |
---|---|---|---|---|
Phenylalanine | Phenylalanine ammonia-lyase (PAL) | 12.8 ± 1.2 (Picea abies buds) | 3.1-fold increase with PAL overexpression | |
Dihydromyricetin | Flavonol synthase (FLS) | 8.4 ± 0.9 (Morella rubra leaves) | 5.7-fold increase with FLS/F3'5'H co-expression | |
UDP-glucose | UDP-glucosyltransferase (UGT) | 6.3 ± 0.7 (Picea abies bark) | Not detected in UGT knockouts | |
UDP-rhamnose | Rhamnosyltransferase (RT) | 3.1 ± 0.4 (Morella rubra fruits) | 92% yield reduction in RT-silenced lines |
Glycosylation at the C-3 position of myricetin involves sequential action of uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). The process occurs in two stages:
Enzyme kinetics studies reveal that UGT78D1 from Morella rubra shows 23-fold higher catalytic efficiency (kcat/Km) for myricetin than for kaempferol, attributable to hydrogen bonding between the enzyme’s Asp141 residue and the B-ring 5'-OH group of myricetin [7]. The subsequent rhamnosylation exhibits allosteric regulation by UDP-glucose, which enhances RT activity by 40% at physiological concentrations.
Structural determinants of glycosyltransferase specificity were elucidated through molecular docking simulations:
Table 2: Kinetic Parameters of Key Glycosyltransferases in Rutinoside Biosynthesis | Enzyme | Source Plant | Substrate | Km (μM) | kcat (s⁻¹) | Specificity Constant (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|---|---|
UGT78D1 | Morella rubra | Myricetin | 12.3 ± 1.5 | 0.47 ± 0.03 | 3.82 × 10⁴ | |
Kaempferol | 38.9 ± 3.2 | 0.11 ± 0.01 | 2.83 × 10³ | |||
Rhamnosyltransferase | Picea abies | Myricetin-3-O-glucoside | 8.7 ± 0.9 | 0.29 ± 0.02 | 3.33 × 10⁴ | |
Galloyltransferase | Morella rubra | Myricetin-3-O-rhamnoside | 15.6 ± 1.8 | 0.18 ± 0.01 | 1.15 × 10⁴ |
RNA-seq analyses of Picea abies (Norway spruce) and Morella rubra (Chinese bayberry) reveal spatial-temporal coordination of myricetin-3-O-rutinoside biosynthesis. In Picea abies, vegetative buds exhibit 12.5-fold higher expression of F3'5'H and UGT78D1 compared to needles, correlating with elevated rutinoside concentrations (25.32 ± 2.65 mg/g DW phenolics) [6] [9]. Co-expression networks identify a biosynthetic gene cluster (BGC) on chromosome 7 containing:
This cluster is regulated by MYB transcription factors (e.g., MrMYB12), which bind to promoter regions of F3'5'H and UGT78D1 [2]. In Morella rubra, MYB activators increase 6.8-fold during fruit ripening, paralleling a 22-fold surge in rutinoside accumulation.
Seasonal transcript dynamics in Picea abies show defense-inducible expression: UV-B radiation upregulates F3'5'H and FLS transcripts by 8.3-fold and 5.7-fold, respectively, within 24 hours. This response is synchronized with jasmonate signaling, as methyl jasmonate treatment induces rutinoside accumulation in bark tissues [6] [10]. Comparative transcriptomics of Morella rubra tissues further reveal:
Table 3: Transcriptomic Profiles of Key Genes in Rutinoside-Producing Plants | Gene | Plant Tissue | Expression Level (FPKM) | Induction Factor (UV-B/Jasmonate) | Co-expressed Regulators |
---|---|---|---|---|---|
F3'5'H | Morella rubra fruit | 148.6 ± 12.3 | 8.3× / 6.1× | MYB12, bHLH024 | |
Picea abies buds | 89.7 ± 8.5 | 5.2× / 4.3× | MYB8, WRKY44 | ||
UGT78D1 | Morella rubra leaf | 76.4 ± 6.2 | 3.7× / 2.9× | MYB15, NAC67 | |
Picea abies bark | 53.1 ± 4.8 | 4.8× / 3.5× | MYB6, bHLH12 | ||
Rhamnosyltransferase | Morella rubra fruit | 112.9 ± 10.1 | 1.9× / 1.5× | MYB10, ERF5 |
Molecular Structure and Natural Distribution
Myricetin-3-O-rutinoside (C27H30O17; MW: 626.52 g/mol) features a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) linked to the 3-OH of myricetin. Its structure includes a hexahydroxyflavone core with conjugated double bonds enabling potent antioxidant activity [4] [5]. This compound accumulates in:
Table 4: Documented Natural Sources of Myricetin-3-O-Rutinoside and Derivatives | Plant Source | Plant Family | Tissue | Major Derivatives | Concentration |
---|---|---|---|---|---|
Picea abies | Pinaceae | Vegetative buds | Myricetin-3-O-rutinoside | 0.78–3.14 mg/100 g DW | |
Morella rubra | Myricaceae | Fruits | Myricetin-3-O-(galloyl)-rutinosides | 1.32–1.77 μM (IC50 vs α-glucosidase) | |
Chrysobalanus icaco | Chrysobalanaceae | Fruits | Myricetin-3-O-rutinoside | Not quantified | |
Ribes nigrum | Grossulariaceae | Fruits | Myricetin-3-O-rutinoside | 3.14 mg/100 g FW |
Visualization: Myricetin-3-O-rutinoside structure highlighting the rutinose moiety (glucose + rhamnose) and galloylation sites in Morella rubra derivatives.
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